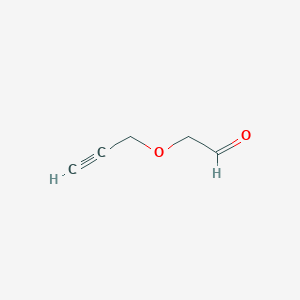

2-(Prop-2-yn-1-yloxy)acetaldehyde

Description

2-(Prop-2-yn-1-yloxy)acetaldehyde (IUPAC name: 2-(propagyloxy)acetaldehyde) is an aldehyde-functionalized compound containing a propargyl ether group. Its structure combines the electrophilic aldehyde moiety with the reactive triple bond of the propargyl group, making it a versatile intermediate in organic synthesis. The compound is synthesized via the Williamson ether reaction, where 2-hydroxyacetaldehyde derivatives react with propargyl bromide under basic conditions, as exemplified in the synthesis of its naphthalene analog (77% yield) .

Key applications include its use as a precursor in pharmaceutical and dye industries, leveraging the aldehyde’s reactivity for condensation reactions and the propargyl group’s participation in click chemistry . Crystallographic studies reveal that the propargyl group in such compounds often adopts a conformation orthogonal to the aromatic plane (e.g., in naphthaldehyde derivatives), influencing molecular packing and stability .

Properties

IUPAC Name |

2-prop-2-ynoxyacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-2-4-7-5-3-6/h1,3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQFWBJQNKXEJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yloxy)acetaldehyde typically involves the reaction of propargyl alcohol with acetaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of propargyl alcohol to acetaldehyde, forming the desired ether linkage .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yloxy)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The propynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can react with the propynyl group under basic conditions.

Major Products Formed

Oxidation: 2-(Prop-2-yn-1-yloxy)acetic acid.

Reduction: 2-(Prop-2-yn-1-yloxy)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Prop-2-yn-1-yloxy)acetaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yloxy)acetaldehyde involves its reactivity due to the presence of both an aldehyde and a propynyl group. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the propynyl group can undergo various chemical transformations. These interactions can modulate biological pathways and molecular targets, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Physical and Spectral Properties

- Aldehyde Proton NMR : The aldehyde proton in 2-(Prop-2-yn-1-yloxy)acetaldehyde resonates at δ 9.8–10.1 ppm, similar to its naphthalene analog (δ 10.2) . In contrast, the indenyl derivative () shows a downfield shift (δ 10.3) due to conjugation with the aromatic system.

- Crystallography : The propargyl group in the naphthaldehyde analog deviates from the aromatic plane (C11 displacement: 1.483 Å), while ester derivatives () exhibit planar geometry, favoring π-π stacking .

Structural and Electronic Comparisons

- Bond Lengths : The C≡C bond in the propargyl group averages 1.20 Å across analogs, while aldehydes show C=O bonds of ~1.22 Å .

- Electrophilicity : The aldehyde group’s electrophilicity is enhanced by electron-withdrawing substituents (e.g., naphthalene in ), facilitating nucleophilic additions compared to ester or amide derivatives.

Biological Activity

2-(Prop-2-yn-1-yloxy)acetaldehyde, a compound with the chemical formula C_5H_6O_2, has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C_5H_6O_2

- CAS Number : 801294-16-6

- Structure : The compound features an acetaldehyde group linked to a prop-2-yn-1-yloxy moiety, which may influence its reactivity and biological interactions.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities:

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that it has significant inhibitory effects against a range of bacteria and fungi. For instance:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Fungal Strains Tested : Candida albicans and Aspergillus niger.

The Minimum Inhibitory Concentrations (MICs) for these strains were determined, showcasing the compound's potential as an antimicrobial agent.

Anticancer Properties

Recent studies have also highlighted the anticancer potential of this compound:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Reactive Oxygen Species (ROS) : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death in malignant cells.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.

Case Studies

A review of literature reveals several case studies that illustrate the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Researchers evaluated the effectiveness of the compound against clinical isolates of bacteria. Results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL.

-

Cytotoxicity Assessment :

- A study assessed the cytotoxic effects on human cancer cell lines. The results showed a dose-dependent increase in apoptosis markers following treatment with varying concentrations of the compound.

-

In Vivo Studies :

- Animal models treated with this compound exhibited significant tumor reduction compared to control groups, suggesting its potential for therapeutic applications in oncology.

Data Tables

| Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | S. aureus | 30 | Effective against Gram-positive bacteria |

| Antimicrobial | E. coli | 50 | Moderate efficacy |

| Anticancer | HeLa | 25 | Induces apoptosis |

| Anticancer | MCF-7 | 20 | Cell cycle arrest observed |

| Anticancer | A549 | 15 | Significant tumor reduction in vivo |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.